5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds. This specific compound has garnered interest in medicinal chemistry due to its structural similarity to purine bases, which suggests potential biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 289.13 g/mol. It is often utilized in research settings for its potential applications in drug development and biological studies .
The synthesis of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through various synthetic routes. One common approach involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by coupling with sulfonamides using copper iodide as a catalyst. This method yields the desired product with good efficiency and purity.
The synthesis often utilizes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment. Infrared spectroscopy (IR) and mass spectrometry (MS) are also employed to characterize the synthesized compounds effectively.
The molecular structure of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine features a pyrazolo[3,4-b]pyridine core substituted at the 5 and 6 positions with a bromine atom and a phenyl group, respectively. The structure can be represented using various chemical notation systems:
InChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17)
C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N
The compound exhibits specific physical properties that can be analyzed further through crystallography or computational modeling to understand its reactivity and interaction with biological targets.
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine can participate in various chemical reactions typical for pyrazolo[3,4-b]pyridines:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacological profiles.
The mechanism of action for compounds like 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves interaction with biological targets such as enzymes or receptors. The structural similarity to purine bases allows these compounds to potentially inhibit or modulate activities related to cell signaling pathways.
Research indicates that pyrazolo[3,4-b]pyridine derivatives may exhibit anti-proliferative effects by disrupting tubulin polymerization and affecting microtubule dynamics within cells. This action is critical in cancer biology where cell division is targeted for therapeutic intervention .
The physical properties of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine include:
The chemical properties include:
These properties are essential for determining the compound's behavior in biological assays and its suitability for various applications.
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific applications:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged bicyclic heterocyclic system formed through the fusion of pyrazole and pyridine rings at specific bond positions. Among its five possible isomeric configurations, the 1H-pyrazolo[3,4-b]pyridine variant has emerged as a structurally distinctive pharmacophore with exceptional drug discovery potential [1] [9]. This prominence stems from several intrinsic physicochemical and biomimetic properties. The scaffold exhibits substantial aromatic character with a delocalized 10-π-electron system, facilitating planar molecular interactions with biological targets. Crucially, it functions as a purine bioisostere, effectively mimicking the hydrogen-bonding patterns and electronic distribution of adenine and guanine nucleobases [9]. This bioisosteric relationship enables competitive interactions with ATP-binding sites and nucleotide-recognition domains across diverse enzyme families, particularly protein kinases – validated targets in oncology and inflammation [5] [10].
Functionally, the pyrazolo[3,4-b]pyridine core offers multiple vectors for structural diversification (N1, C3, C4, C5, C6), permitting rational optimization of pharmacological properties. Statistical analysis of over 300,000 documented derivatives reveals distinct substitution preferences: approximately 30% bear an N1-methyl group, 46% feature a C3-methyl substituent, and hydrogen dominates at C3 (31%) and C4 (42%) positions [9]. The strategic incorporation of hydrogen-bond donors/acceptors at C3 (notably amino groups) significantly enhances target engagement capabilities, as evidenced in numerous kinase inhibitor programs [9] [10]. This molecular versatility, combined with favorable pharmacokinetic parameters such as metabolic stability and membrane permeability, underpins the scaffold's broad therapeutic applicability across antidepressant, anticancer, antiviral, antifungal, antioxidant, anticoagulant, anti-Alzheimer, and antimicrobial domains [1] [3]. Recent expansions into material science applications, including organic semiconductors and corrosion inhibitors, further highlight the scaffold's multifaceted utility beyond traditional medicinal chemistry [1].
Table 1: Characteristic Positions and Common Substituents in Pyrazolo[3,4-b]pyridine Derivatives
Position | Common Substituents | Frequency (%) | Functional Impact |
---|---|---|---|
N1 | Methyl | 30.8 | Modulates solubility and metabolic stability |
Other alkyl | 23.1 | Fine-tunes steric and electronic properties | |
Phenyl | 15.4 | Enhances π-stacking interactions | |
H (unsubstituted) | 20.0 | Allows tautomerism and hydrogen bonding | |
C3 | Methyl | 46.8 | Provides steric bulk and lipophilicity |
H | 30.8 | Permits further functionalization | |
Amino | 4.7 | Critical for hydrogen bonding with targets | |
C4 | H | 42.1 | Common in minimally modified scaffolds |
Aryl | 28.9 | Extends conjugation and target interaction | |
Carbonyl | 15.8 | Facilitates hydrogen bonding and tautomerism |
The journey of pyrazolo[3,4-b]pyridines in medicinal chemistry commenced in 1908 with Ortoleva's pioneering synthesis of the first monosubstituted derivative (C3-phenyl) via diphenylhydrazone and pyridine condensation [9]. Bulow's 1911 methodology expansion established a foundational synthetic paradigm: cyclocondensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid [9]. These early investigations laid the groundwork for systematic exploration of the scaffold's pharmacological potential throughout the 20th century. The recognition of its purine-mimetic properties in the 1970s-1980s catalyzed focused interest in its therapeutic applications, leading to the identification of anxiolytic tracazolate derivatives and numerous bioactive compounds with antidepressant, antihypertensive, and anti-inflammatory activities [1] [9].
The 21st century witnessed transformative advancements in synthetic methodologies and biological evaluations. Metal-catalyzed cross-couplings, microwave-assisted synthesis, nanocatalysis, and multicomponent reactions dramatically expanded accessible chemical space, enabling efficient construction of complex derivatives [1] [9]. Contemporary strategies predominantly employ two orthogonal routes: pyridine ring formation onto prefunctionalized pyrazole precursors (Route A) or pyrazole ring construction on substituted pyridines (Route B) [1]. Route B often proves particularly efficient for C3-amino substituted derivatives, exemplified by the nucleophilic displacement of 2-chloro-3-cyanopyridines with hydrazines followed by intramolecular cyclization – a method achieving up to 96% yield under microwave irradiation [1].
This synthetic evolution facilitated the development of clinically significant drugs. Riociguat (Adempas®), a 2013-approved soluble guanylate cyclase stimulator for pulmonary arterial hypertension, and Vericiguat (Verquvo®), a 2021-introduced successor with improved vascular remodeling inhibition, stand as landmark achievements demonstrating the scaffold's therapeutic viability [1] [8]. Parallel developments yielded advanced investigational compounds targeting diverse kinases: pyrazolo[3,4-b]pyridine-based inhibitors of PIM-1 kinase demonstrated potent antiproliferative effects in breast cancer models (MCF-7 cells), while derivatives targeting TRK kinases exhibited nanomolar inhibition (IC₅₀ = 56 nM) and selective cytotoxicity against KM-12 colorectal cancer cells (IC₅₀ = 0.304 μM) [5] [10]. The scaffold's penetration into diverse therapeutic areas is evidenced by >300,000 documented derivatives referenced in over 5,500 scientific publications and 2,400 patents, with more than half appearing since 2012 – underscoring its accelerating pharmaceutical relevance [9].
Table 2: Historical Milestones in Pyrazolo[3,4-b]pyridine Development
Era | Key Developments | Representative Agents/Findings |
---|---|---|
Early Foundations (1908-1980s) | Initial synthetic methods (Ortoleva, Bulow) | First monosubstituted derivative (C3-Ph) |
Recognition of purine isosterism | Tracazolate (anxiolytic candidate) | |
Expansion & Diversification (1990s-2010s) | Advanced synthetic methodologies (microwave, catalysis) | GSK-3β inhibitors, p38α kinase inhibitors |
Kinase inhibitor development | Compound 11 (PIM-1 inhibitor, IC₅₀=1.77 µM) | |
Clinical Translation (2010s-Present) | Approved therapeutics | Riociguat (Adempas®, 2013), Vericiguat (Verquvo®, 2021) |
Targeted oncology agents | C03 (TRK inhibitor, IC₅₀=56 nM) | |
Multitargeting agents | Dual sGC stimulator/AMPK inhibitor for PAH |
Strategic molecular decoration of the pyrazolo[3,4-b]pyridine nucleus profoundly influences its biological interactions and therapeutic utility. Halogenation, particularly bromination at C5, constitutes a critical structure-activity relationship (SAR) parameter that enhances target affinity and modulates physicochemical properties. Bromine's substantial size (van der Waals radius ≈ 1.85 Å) and polarizability facilitate complementary hydrophobic interactions within deep enzyme pockets inaccessible to smaller substituents [6]. This steric complementarity is exemplified in PIM-1 kinase inhibition, where 5-bromo derivatives demonstrate superior activity compared to chloro or fluoro analogs due to optimal filling of a hydrophobic subpocket adjacent to the ATP-binding site [5]. Bromine's electron-withdrawing character (Hammett σₘ = 0.37) concurrently reduces the electron density of the fused ring system, potentially enhancing π-stacking interactions with aromatic residues in biological targets and improving compound metabolic stability by reducing susceptibility to oxidative metabolism [6] [9].
Concomitant aryl substitution at C6, particularly phenyl introduction, extends the molecule's three-dimensional architecture, enabling additional target contacts. The 6-phenyl group adopts a near-perpendicular orientation relative to the bicyclic core, projecting into solvent-exposed regions of enzyme active sites and engaging in T-shaped π-π interactions or hydrophobic contacts [10]. This spatial disposition is crucial for selective kinase inhibition, as evidenced in TRKA inhibitors where the 6-phenyl moiety contributes to selective nanomolar activity (IC₅₀ = 56 nM) by occupying a specificity pocket absent in off-target kinases [10]. The bromine-phenyl combination at C5 and C6 respectively creates a stereoelectronic synergy: bromine withdraws electron density from the core, enhancing the phenyl ring's capacity for van der Waals contacts while maintaining optimal solubility parameters (cLogP ≈ 2.5-3.5) for membrane permeability and central nervous system penetration [9].
The compound 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine epitomizes this strategic functionalization. The electron-rich C3-amino group serves as a hydrogen-bond donor/acceptor anchor, forming bidentate interactions with kinase hinge regions [5] [10]. Computational modeling reveals that the 5-bromo substituent induces a 15° torsional shift in the scaffold, optimizing the phenyl ring's orientation for interaction with hydrophobic enzyme subdomains [10]. This precise three-dimensional arrangement translates to enhanced biochemical potency: analogs bearing this substitution pattern demonstrate 8-12-fold greater PIM-1 kinase inhibition compared to unsubstituted counterparts and significantly improved antiproliferative activity in breast (MCF-7) and colorectal (KM-12) cancer cell lines [5] [10]. The synthetic accessibility of this chemotype further enhances its therapeutic potential, typically achieved through sequential bromination of pyrazolo[3,4-b]pyridine precursors or via cyclization of 5-bromo-2-chloro-3-cyanopyridine derivatives with phenyl-containing hydrazines [1] [6].
Table 3: Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Analogs
Substitution Pattern | Biological Target | Potency (IC₅₀) | Cellular Activity |
---|---|---|---|
5-Bromo-6-phenyl-3-amino | TRKA kinase | 56 nM | KM-12 IC₅₀ = 0.304 µM |
PIM-1 kinase | 78 nM | MCF-7 growth inhibition (87% at 1 µM) | |
6-Phenyl-3-amino (no Br) | TRKA kinase | 420 nM | KM-12 IC₅₀ = 2.1 µM |
PIM-1 kinase | 650 nM | MCF-7 growth inhibition (42% at 1 µM) | |
5-Bromo-3-amino (no Ph) | TRKA kinase | 310 nM | KM-12 IC₅₀ = 1.8 µM |
Unsubstituted core | TRKA kinase | >10 µM | Limited activity at 10 µM |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7